molecular formula C20H18N2O2S B2947663 (Z)-4-acetyl-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 868376-22-1

(Z)-4-acetyl-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2947663
CAS No.: 868376-22-1
M. Wt: 350.44
InChI Key: UQLWFBJQURVCCE-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-acetyl-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C20H18N2O2S and its molecular weight is 350.44. The purity is usually 95%.
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Biological Activity

(Z)-4-acetyl-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including its effects on enzyme inhibition, anti-cancer properties, and antimicrobial efficacy. The unique structural features of this compound, which include an acetyl group and a benzamide moiety, contribute to its diverse biological applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18N2OS\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{OS}

This structure incorporates key functional groups that are essential for its biological activity.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Case Study:
In vitro studies have shown that compounds similar to this compound can exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity. For instance, a related compound demonstrated an IC50 of 1.61 µg/mL against HT-29 colon cancer cells .

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. The compound has shown promising results against a range of bacterial strains, including multidrug-resistant pathogens.

Compound NameStructureMIC (µg/mL)Inhibition (%)
This compoundStructure25098
Benzothiazole derivative AStructure10099

The table above illustrates the minimum inhibitory concentration (MIC) values and the percentage of inhibition observed in antimicrobial assays .

Enzyme Inhibition

One of the notable biological activities of this compound is its potential as an acetylcholinesterase inhibitor. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Research Findings:
Molecular docking studies have suggested that this compound can effectively bind to the active site of acetylcholinesterase, leading to competitive inhibition. The binding affinity and interaction dynamics provide insights into its mechanism of action, which may contribute to therapeutic strategies for cognitive decline associated with Alzheimer's disease .

The biological activities of this compound can be attributed to its ability to interact with various biological macromolecules. Its structural features allow it to engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing enzyme activity and cellular signaling pathways.

Properties

IUPAC Name

4-acetyl-N-(4-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-4-12-22-18-13(2)6-5-7-17(18)25-20(22)21-19(24)16-10-8-15(9-11-16)14(3)23/h4-11H,1,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLWFBJQURVCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C(=O)C)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.